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molecular formula H4O4Si B154888 Orthosilicic acid CAS No. 10193-36-9

Orthosilicic acid

Cat. No. B154888
M. Wt: 96.11 g/mol
InChI Key: RMAQACBXLXPBSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04011253

Procedure details

About 100 parts by weight of granular sodium metasilicate containing less than 6 mols of water per mol of sodium metasilicate is slowly added to 100 parts by weight of concentrated sulfuric acid while agitating and keeping the temperature below 100° C. The chemical reaction is complete in 1 to 2 hours, thereby producing a white granular silicic acid compound and sodium hydrogen sulfate. The mixture is washed with water, filtered to remove the sodium hydrogen sulfate and recover the white granular silicic acid compound. The silicic acid compound is air dried at 25° to 75° C by blowing air thru the granules.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O-:1][Si:2]([O-:4])=[O:3].[Na+:5].[Na+].[S:7](=[O:11])(=[O:10])([OH:9])[OH:8]>O>[Si:2]([OH:8])([OH:4])([OH:1])[OH:3].[S:7]([O-:11])([OH:10])(=[O:9])=[O:8].[Na+:5] |f:0.1.2,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Si](=O)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Si](=O)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while agitating
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 100° C
CUSTOM
Type
CUSTOM
Details
The chemical reaction

Outcomes

Product
Details
Reaction Time
1.5 (± 0.5) h
Name
Type
product
Smiles
[Si](O)(O)(O)O
Name
Type
product
Smiles
S(=O)(=O)(O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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